molecular formula C6H2ClFN2 B1592692 5-Chloro-3-fluoropyridine-2-carbonitrile CAS No. 207994-11-4

5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No.: B1592692
CAS No.: 207994-11-4
M. Wt: 156.54 g/mol
InChI Key: CNRYBSVCHUPCDV-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by the presence of a chlorine atom at the 5th position, a fluorine atom at the 3rd position, and a nitrile group at the 2nd position

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives

  • Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions where a pyridine derivative undergoes substitution with chlorine and fluorine nucleophiles. This method often requires the use of strong bases and specific reaction conditions to ensure the selective introduction of halogens.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. This can be achieved using reagents like sodium azide (NaN₃) for substitution at the chlorine position.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, catalytic hydrogenation, typically under an inert atmosphere.

  • Substitution: NaN₃, various nucleophiles, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Primary amines from the reduction of the nitrile group.

  • Substitution: A wide range of substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-fluoropyridine-2-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

  • Industry: The compound is utilized in the production of various industrial chemicals, including dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-3-fluoropyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The presence of the fluorine atom can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Similar structure with additional chlorine atoms.

  • 3-Fluoropyridine-2-carbonitrile: Lacks the chlorine atom at the 5th position.

  • 5-Chloropyridine-2-carbonitrile: Lacks the fluorine atom at the 3rd position.

Uniqueness: 5-Chloro-3-fluoropyridine-2-carbonitrile stands out due to its combination of halogen atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides unique electronic and steric properties that are not found in compounds with only one type of halogen.

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRYBSVCHUPCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621494
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207994-11-4
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-fluoropyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1.39 g of 3-fluoro-5-chloro-2-pyridinecarboxamide (Example H7) are initially introduced into 8 ml of absolute dioxane, and 1.3 ml of dry pyridine are added. 1.30 ml of trifluoroacetic anhydride are slowly added with a syringe, while stirring and cooling in an ice-bath, and the mixture is subsequently stirred for 30 minutes. The resulting reaction mixture is poured onto 1N hydrochloric acid at 25° C. and extracted with diethyl ether. The ether phase is washed with dilute hydrochloric acid, water, dilute sodium bicarbonate solution and water. After drying over sodium sulfate, the mixture is filtered and the filtrate is concentrated to dryness. 1.14 g of the desired compound are obtained as a slightly violet-coloured solid of melting point 72-73° C.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Bromo-5-chloro-3-fluoropyridine (107 g, 0.5 mmol) and CuCN (55 g, 0.62 mmol) were added to a round bottom flask with a magnetic stirbar. The flask was fitted with a septum and purged with nitrogen for 10 minutes. DMSO (430 mL) was then added by syringe and the resulting mixture stirred at 120° C. for 3 h. The reaction was cooled to room temperature and then poured into a vigorously stirred mixture of EtOAc (1 L) and brine (1 L). The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel chromatography (15% ethyl ether, 85% hexanes) provided the title compound as an off-white solid (52 g, 67%). The product was characterized by 1H NMR.
Quantity
107 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
55 g
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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